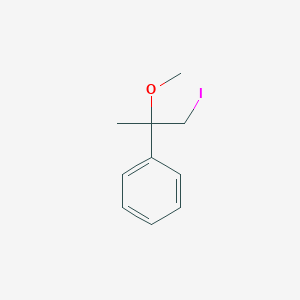
(1-Iodo-2-methoxypropan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Iodo-2-methoxypropan-2-yl)benzene is an organic compound with the molecular formula C10H13IO and a molecular weight of 276.11 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Iodo-2-methoxypropan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-methoxypropan-2-ylbenzene using iodine and a suitable oxidizing agent . The reaction conditions often include a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-Iodo-2-methoxypropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in the formation of Grignard reagents.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like magnesium in dry ether are used to form Grignard reagents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
Substitution: Formation of phenylmagnesium iodide.
Oxidation: Formation of benzaldehyde or acetophenone.
Reduction: Formation of 2-methoxypropan-2-ylbenzene.
Scientific Research Applications
(1-Iodo-2-methoxypropan-2-yl)benzene is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Iodo-2-methoxypropan-2-yl)benzene involves electrophilic aromatic substitution. The iodine atom acts as an electrophile, facilitating the formation of a sigma complex with the benzene ring . This intermediate then undergoes deprotonation to restore aromaticity, resulting in the substituted product.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1-Iodo-2-methoxypropan-2-yl)benzene is unique due to the presence of both an iodine atom and a methoxy group, which confer distinct reactivity patterns. This combination allows for versatile applications in organic synthesis and research.
Properties
CAS No. |
98236-09-0 |
|---|---|
Molecular Formula |
C10H13IO |
Molecular Weight |
276.11 g/mol |
IUPAC Name |
(1-iodo-2-methoxypropan-2-yl)benzene |
InChI |
InChI=1S/C10H13IO/c1-10(8-11,12-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
WELIZGVJBZIGES-UHFFFAOYSA-N |
Canonical SMILES |
CC(CI)(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


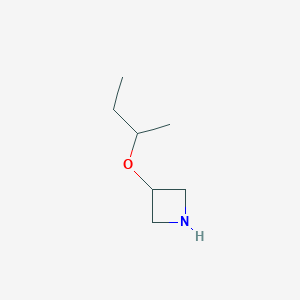

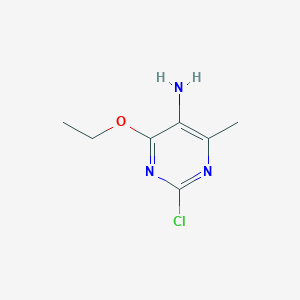
![N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13311659.png)
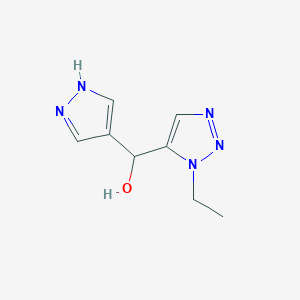
![2-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13311678.png)
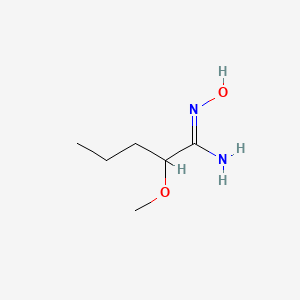
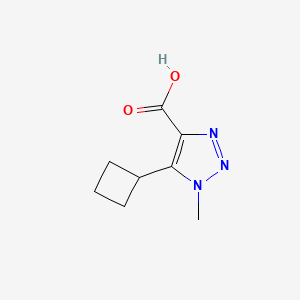
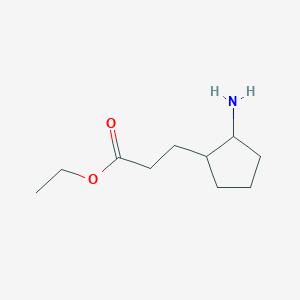
![4-[(Thiolan-3-yl)amino]benzamide](/img/structure/B13311718.png)
![3-{[(3-Ethoxypropyl)amino]methyl}phenol](/img/structure/B13311719.png)

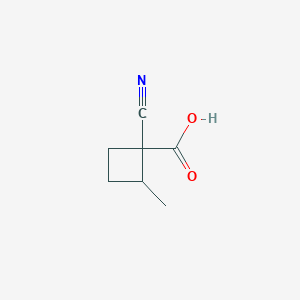
![2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13311743.png)
